TES-1025: A Technical Guide to a Novel Modulator of NAD+ Metabolism
TES-1025: A Technical Guide to a Novel Modulator of NAD+ Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
TES-1025 is a potent and selective small-molecule inhibitor of human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] By inhibiting ACMSD, TES-1025 effectively redirects tryptophan catabolism towards the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and a substrate for various signaling proteins.[4][5] This mechanism of action presents a promising therapeutic strategy for a range of disorders associated with NAD+ deficiency, including metabolic diseases, inflammatory conditions, neurodegeneration, and aging.[4][6] This document provides a comprehensive technical overview of TES-1025, including its mechanism of action, quantitative data from preclinical studies, experimental protocols, and the structural basis of its interaction with ACMSD.
Core Function and Mechanism of Action
TES-1025 functions as a competitive inhibitor of ACMSD, an enzyme that stands at a critical branch point in the kynurenine pathway.[4] ACMSD catalyzes the decarboxylation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde.[4][5] In the presence of TES-1025, this enzymatic step is blocked, leading to an accumulation of ACMS. This accumulated ACMS then spontaneously cyclizes to form quinolinic acid, a direct precursor for the de novo synthesis of NAD+.[4] By shunting the metabolic flux towards quinolinic acid, TES-1025 effectively boosts intracellular NAD+ levels.[2][4][7] This elevation in NAD+ has been shown to enhance mitochondrial function and activate sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress resistance.[8]
The following diagram illustrates the signaling pathway affected by TES-1025:
Quantitative Data
The following tables summarize the key quantitative data for TES-1025 from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species | Assay | Reference |
| IC50 | 13 nM | Human | ACMSD Enzymatic Assay | [1][2][9] |
| Ki | 0.85 ± 0.22 nM | Human | Kinetic Analysis | [3][4] |
Table 2: In Vivo Pharmacokinetics in Male CD-1 Mice
| Parameter | Route of Administration | Dose | Value | Unit | Reference |
| Cmax | Oral | 5 mg/kg | 2570 | ng/mL | [9] |
| t1/2 | Intravenous | 0.5 mg/kg | ~5.33 | hours | [9] |
| AUC0-8h (Liver) | Oral | 5 mg/kg | 19,200 | hng/mL | [9] |
| AUC0-8h (Kidneys) | Oral | 5 mg/kg | 36,600 | hng/mL | [9] |
Table 3: In Vivo Efficacy in Mice
| Study | Model | Treatment | Outcome | Reference |
| NAD+ Level Modulation | C57BL/6J Mice | 15 mg/kg/day for 10 days (in diet) | Significantly increased NAD+ levels in liver extracts | [6] |
| NAD+ Level Modulation | C57BL/6J Mice | 30 mg/kg/day for 10 days (in diet) | Significantly increased NAD+ levels in liver extracts | [6] |
| Enzyme Activity | Mouse Kidneys | 5 mg/kg (oral) | Significantly reduced enzyme activity | [6] |
Experimental Protocols
ACMSD Enzymatic Assay (for IC50 Determination)
The enzymatic activity of ACMSD is determined by monitoring the decrease in absorbance resulting from the consumption of the substrate ACMS.
Protocol:
-
A reaction mixture is prepared containing the ACMSD enzyme and the test compound (e.g., TES-1025) at various concentrations.
-
The reaction is initiated by the addition of the substrate, ACMS.
-
The initial rate of absorbance decrease is measured spectrophotometrically.
-
A control reaction is performed in the absence of the ACMSD enzyme.
-
The activity is calculated by subtracting the rate of the control reaction from the rate of the enzymatic reaction.
-
For IC50 determination, a serial dilution of the test compound from a DMSO stock solution is used, maintaining a constant final DMSO concentration of 1.0% in all reaction mixtures.
-
One unit of enzyme activity is defined as the amount of enzyme that consumes 1 µmol of ACMS per minute at 37°C.[9]
In Vivo Pharmacokinetic Study in Mice
This study aims to determine the pharmacokinetic profile of TES-1025 following intravenous and oral administration.
Protocol:
-
Animals: Male CD-1 mice are used for the study.
-
Intravenous Administration:
-
A cohort of mice receives an intravenous administration of TES-1025 at a target dose of 0.5 mg/kg.
-
Blood samples are collected from the lateral tail vein at predetermined intervals up to 24 hours post-administration.
-
-
Oral Administration:
-
A separate cohort of mice receives an oral administration of TES-1025 at a target dose of 5 mg/kg.
-
Blood, brain, and liver samples are collected at various time points up to 8 hours after dosing.
-
-
Sample Analysis: The concentration of TES-1025 in the collected biological samples is quantified using an appropriate analytical method, such as LC-MS/MS.
-
Pharmacokinetic Parameters: Key parameters including Cmax, t1/2, and AUC are calculated from the concentration-time data.
The following diagram outlines the experimental workflow:
Structural Basis of Inhibition
The high affinity and potency of TES-1025 for ACMSD are attributed to a network of strong interactions within the enzyme's active site. X-ray crystallography studies have revealed the precise binding mode.[3][4]
Key interactions include:
-
The carboxyl group of TES-1025 coordinates with the catalytic Zn2+ ion and forms hydrogen bonds with Trp191. It also interacts with Asp291 via a bridging water molecule.[6]
-
The pyrimidine nitrogen engages in charge-charge interactions with the positively charged nitrogen of Arg47.[6]
-
The 2-thienyl ring fits into a hydrophobic pocket formed by Trp176, Phe46, Met180, and Trp191.[6]
These multiple points of contact stabilize the inhibitor within the active site, leading to potent, low-nanomolar inhibition of the enzyme.[4][6]
The following diagram illustrates the key interactions between TES-1025 and the ACMSD active site:
Conclusion
TES-1025 is a first-in-class, potent, and selective inhibitor of ACMSD that effectively modulates the kynurenine pathway to increase de novo NAD+ synthesis. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and demonstrated in vivo efficacy make it a valuable research tool and a promising therapeutic candidate for a variety of diseases linked to NAD+ depletion. Further investigation into the clinical applications of TES-1025 is warranted.
References
- 1. selleckchem.com [selleckchem.com]
- 2. TES-1025 |CAS 1883602-21-8|DC Chemicals [dcchemicals.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With TES-1025 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACMSD - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. medkoo.com [medkoo.com]
- 8. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
